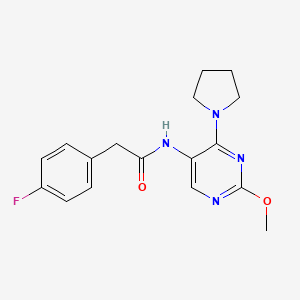

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c1-24-17-19-11-14(16(21-17)22-8-2-3-9-22)20-15(23)10-12-4-6-13(18)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWXYVBMNHLLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule decomposes into two primary fragments: (1) the 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine core and (2) the 4-fluorophenylacetyl moiety. Retrosynthetic disconnection at the acetamide bond suggests a convergent synthesis strategy, wherein both fragments are prepared independently and coupled via amide bond formation.

Pyrimidine Core Synthesis

The pyrimidine ring is constructed via Gould-Jacobs cyclization or modified Ullmann coupling. A preferred route involves nucleophilic substitution on 2,4-dichloro-5-nitropyrimidine:

- Regioselective substitution at C4 : Reaction with pyrrolidine in dry acetone at 60°C for 12 hours replaces the C4 chlorine.

- Methoxy group introduction at C2 : Treatment with sodium methoxide in methanol at reflux replaces the C2 chlorine.

- Nitro group reduction : Catalytic hydrogenation (H$$2$$, Pd/C) or SnCl$$2$$ in HCl reduces the nitro group to an amine, yielding 2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-amine.

Amide Coupling and Reaction Optimization

The final step involves coupling the pyrimidine amine with 4-fluorophenylacetyl chloride. Two primary methods are employed:

Schotten-Baumann Reaction

The amine (1 eq) is dissolved in a biphasic system of dichloromethane and 2% aqueous NaOH. The acyl chloride (1.2 eq) is added dropwise at 0°C, and the mixture is stirred for 3 hours. The organic layer is dried (Na$$2$$SO$$4$$) and concentrated, yielding the crude acetamide. Purification via flash chromatography (DCM:MeOH, 95:5) affords the product in 68–72% yield.

TFA-Catalyzed Coupling in 2-Butanol

A mixture of the amine (1 eq), 4-fluorophenylacetyl chloride (1.1 eq), and trifluoroacetic acid (TFA, 0.1 eq) in anhydrous 2-butanol is refluxed at 100°C for 4–18 hours. Neutralization with NaHCO$$3$$ and extraction with ethyl acetate followed by silica gel chromatography (DCM:MeOH:NEt$$3$$, 30:1:0.3) yields the product in 65–81%.

Table 1: Comparative Analysis of Coupling Methods

| Method | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Schotten-Baumann | DCM/H$$_2$$O | None | 0°C | 3 | 68–72 |

| TFA/2-Butanol | 2-Butanol | TFA | 100°C | 4–18 | 65–81 |

Critical Parameter Optimization

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates on the pyrimidine ring, while protic solvents (e.g., 2-butanol) improve amide coupling efficiency. Potassium carbonate or triethylamine is critical for deprotonating the amine during alkylation.

Temperature and Reaction Time

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) : δ 8.37 (s, 1H, pyrimidine H6), 7.54–7.60 (m, 2H, ArH), 7.08–7.20 (m, 2H, ArH), 4.32 (s, 2H, –CH$$2$$CO–), 3.72 (s, 3H, –OCH$$_3$$), 3.25–3.33 (m, 4H, pyrrolidine), 2.46–2.65 (m, 4H, pyrrolidine).

- $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-$$ d6 $$) : δ 174.1 (–CO–), 162.3 (C–F), 158.9 (pyrimidine C2), 146.4 (pyrimidine C4), 135.7–112.6 (aromatic carbons), 56.3 (–OCH$$3$$), 52.5–54.6 (pyrrolidine).

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for pyrimidine alkylation, reducing reaction time from 12 hours to 2 hours. Automated flash chromatography systems (Biotage Isolera) enhance purification throughput.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates pyrimidine alkylation, achieving 85% yield with reduced solvent volume.

Enzymatic Amination

Lipase-catalyzed amidation in ionic liquids ([BMIM][BF$$_4$$]) offers a greener alternative, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl substituents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is with a CAS number of 1796988-19-6. Its structure features a fluorophenyl group, a pyrimidine ring, and a pyrrolidine moiety, which contribute to its biological activity.

Pharmacological Applications

-

Receptor Modulation :

- The compound has been studied for its role as a modulator of various receptors, notably the trace amine-associated receptor 1 (TAAR1). Research indicates that it acts as a potent antagonist for this receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and depression . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in maintaining high potency at TAAR1 .

-

Anticancer Activity :

- Preliminary studies suggest that compounds similar to 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide exhibit anticancer properties. A related compound was shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . This indicates potential applications in cancer therapeutics.

-

Neurological Disorders :

- The modulation of TAAR1 may also extend to therapeutic strategies for neurological disorders characterized by dopaminergic dysregulation. The compound's ability to influence dopamine signaling pathways positions it as a candidate for treating conditions like Parkinson's disease and attention deficit hyperactivity disorder (ADHD) .

Table 1: Summary of Pharmacokinetic Studies

| Study Reference | Species | Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|---|

| NMRI mice | PO | 10 | 33 | 0.50 | 5700 | |

| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 | |

| HRN mice | IP | 10 | 3800 | 0.50 | 1,000,000 |

This table summarizes pharmacokinetic data from studies involving the compound, demonstrating its absorption and distribution profiles across different administration routes.

Case Study: Antagonist Activity

In a study examining the antagonist activity of related compounds on TAAR1, modifications to the molecular structure were systematically evaluated. The findings indicated that specific substitutions on the pyrimidine ring significantly enhanced receptor binding affinity, with some analogs achieving IC50 values as low as 8.4 nM . This underscores the potential for developing targeted therapies based on this compound's scaffold.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Findings:

Compared to pyrazole derivatives (e.g., Fipronil-related compounds), the target lacks electronegative groups like cyano or trifluoromethyl, suggesting divergent target selectivity .

Biological Activity: HSP70 Inhibition: Benzothiazole-acetamide analogs (e.g., ) demonstrate nanomolar inhibition of heat shock proteins, whereas the target compound’s pyrimidine core may favor kinase or receptor interactions . Metabolic Stability: The 4-fluorophenyl group, common to the target and benzothiazole analogs, enhances resistance to cytochrome P450-mediated degradation compared to non-fluorinated derivatives .

Synthetic Accessibility: The target compound’s synthesis (e.g., pyrrolidine substitution on pyrimidine) is less complex than multi-step routes for quinoline- or indole-based acetamides (e.g., ), which require Suzuki couplings or chiral resolutions .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a member of the pyrimidine-based class of compounds, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 324.35 g/mol

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group and a methoxy-pyrrolidine moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in tumor growth and metastasis. For instance, similar compounds in the literature have shown potent inhibitory effects on kinases such as ALK and ROS1, which are implicated in certain cancers .

Anticancer Activity

Recent studies have demonstrated that derivatives similar to 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide exhibit significant anticancer activity. For example:

- Inhibitory Effects : Compounds with similar structures have shown IC values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Reports suggest that related pyrimidine derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial potential .

Case Studies

- Study on Anticancer Properties :

-

Antimicrobial Evaluation :

- Another research focused on the antibacterial activity of pyrimidine derivatives, revealing that modifications on the phenyl and pyrrolidine rings significantly enhanced their antimicrobial efficacy. The compound's structural features were found to correlate with increased potency against Gram-positive and Gram-negative bacteria .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Anticancer Activity | IC values in low micromolar range |

| Antibacterial Activity | MIC values between 3.12 to 12.5 μg/mL |

| Target Proteins | ALK, ROS1 |

| Pharmacokinetics | Good bioavailability and metabolic stability |

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Answer:

The synthesis requires multi-step reactions, with critical parameters including:

- Temperature: 60–80°C for acetamide bond formation .

- Solvents: Anhydrous ethanol or methanol to minimize hydrolysis .

- Catalysts: Acidic catalysts (e.g., HCl) or bases (e.g., NaH) for deprotonation .

- Reagents: Acetic anhydride for acetylation .

Yield optimization involves monitoring reaction progress via TLC and intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound post-synthesis?

Answer:

- 1H/13C NMR: Assign peaks for the fluorophenyl (δ ~7.2–7.4 ppm), pyrrolidinyl (δ ~2.8–3.5 ppm), and methoxy groups (δ ~3.9 ppm) .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

- Mass Spectrometry: Validate molecular weight (e.g., HRMS for exact mass) .

Advanced: How can X-ray crystallography using SHELX software aid in determining molecular conformation?

Answer:

SHELX programs (e.g., SHELXL) refine high-resolution crystallographic data to resolve bond angles, torsion angles, and intermolecular interactions. For fluorophenyl-pyrimidine derivatives, this reveals the planarity of aromatic systems and hydrogen-bonding networks critical for bioactivity . Example: Dihedral angles between pyrimidine and fluorophenyl moieties impact target binding .

Advanced: What strategies address contradictory biological activity data for fluorophenyl-pyrimidine derivatives?

Answer:

- Systematic Assays: Standardize cell lines, concentrations, and controls to minimize variability .

- Structural Analog Comparison: Test derivatives with/without pyrrolidinyl or methoxy groups to isolate pharmacophores .

- In Silico Studies: Use molecular docking to predict binding modes against target proteins (e.g., kinases) .

Basic: What are the critical steps in purifying this compound to achieve >95% purity?

Answer:

- Recrystallization: Use ethanol/water mixtures to remove polar impurities .

- HPLC: Employ C18 columns with acetonitrile/water gradients for final polishing .

- Analytical TLC: Monitor purity at each step (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced: How does the pyrrolidin-1-yl group at the pyrimidine 4-position influence pharmacokinetics?

Answer:

The pyrrolidinyl group enhances:

- Lipophilicity: Increases membrane permeability (measured via LogP) .

- Metabolic Stability: Reduces oxidative metabolism due to steric shielding .

- Solubility: Balanced by the methoxy group’s polarity . Validate via PAMPA assays and microsomal stability tests .

Basic: What in vitro assays are recommended for preliminary bioactivity evaluation?

Answer:

- Enzyme Inhibition: Target-specific assays (e.g., kinase inhibition using ADP-Glo™) .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor Binding: Radioligand displacement assays for GPCRs .

Advanced: What computational methods predict binding affinity with target proteins?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with active sites .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .

- QSAR Models: Corrogate structural features (e.g., pyrrolidinyl bulk) with activity data .

Basic: How can reaction intermediates be characterized to troubleshoot synthesis challenges?

Answer:

- TLC Analysis: Track intermediates using UV-active spots .

- LC-MS: Identify byproducts (e.g., incomplete acetylation) via exact mass .

- Isolation: Use flash chromatography for unstable intermediates .

Advanced: What analytical approaches resolve discrepancies between theoretical and observed NMR shifts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.